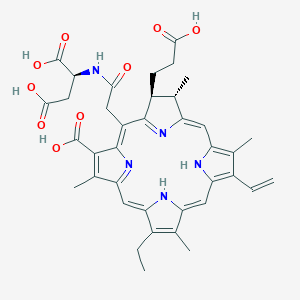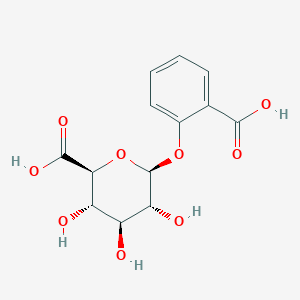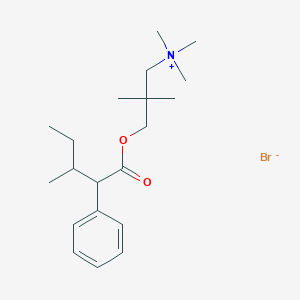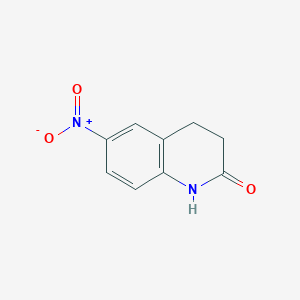
(2S,3S,4S,5R)-2,3,4,5-tetrahidroxi-6-oxohexanoico
Descripción general
Descripción
El ácido D-glucurónico es un derivado de la glucosa con la fórmula química C6H10O7. Es un ácido urónico, lo que significa que se deriva de la glucosa mediante la oxidación del sexto átomo de carbono a un ácido carboxílico. Este compuesto se encuentra en muchas plantas y animales, a menudo como parte de polisacáridos complejos. Juega un papel crucial en el metabolismo de los microorganismos, las plantas y los animales, y participa en los procesos de desintoxicación en el hígado .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El ácido D-glucurónico ejerce sus efectos principalmente a través de su papel en la desintoxicación. En el hígado, se combina con sustancias tóxicas endógenas y exógenas, como fenoles, grupos hidroxilo, grupos amino y alcoholes, para formar glucurónidos. Estos glucurónidos son más solubles en agua y pueden excretarse fácilmente a través de la orina o el sudor . El compuesto también tiene efectos antiinflamatorios y antibacterianos, lo que contribuye a sus aplicaciones terapéuticas .
Compuestos Similares:
Ácido galacturónico: Otro ácido urónico derivado de la galactosa.
Ácido glucárico: Una forma oxidada del ácido D-glucurónico.
Ácido glucosidurónico: Un sinónimo del ácido D-glucurónico.
Comparación:
Ácido galacturónico: Similar en estructura pero derivado de la galactosa en lugar de la glucosa. Es un componente clave de la pectina en las paredes celulares de las plantas.
Ácido glucárico: Formado por la oxidación adicional del ácido D-glucurónico. Tiene propiedades de desintoxicación similares pero está más oxidado.
Ácido glucosidurónico: Esencialmente el mismo compuesto que el ácido D-glucurónico, solo otro nombre para él.
El ácido D-glucurónico es único debido a su amplia presencia tanto en plantas como en animales, y su papel crucial en los procesos de desintoxicación.
Análisis Bioquímico
Biochemical Properties
D-(+)Glucuronic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the process of glucuronidation, where D-(+)Glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This compound is also a key sugar donor, essential for the synthesis of various plant cell wall polysaccharides, plant metabolites, and glycoproteins .
Cellular Effects
D-(+)Glucuronic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as a substrate for glycosylation processes . It also has excellent properties such as anti-oxidation, treatment of liver disease, and hyperlipidemia, and has been widely used in medicine, cosmetics, food, and other fields .
Molecular Mechanism
The molecular mechanism of D-(+)Glucuronic acid involves its conversion from UDP-glucuronic acid to UDP-xylose by a decarboxylation reaction . This conversion is catalyzed by UDP-glucuronate decarboxylase/UDP-xylose synthase (UXS1), an enzyme localized within the lumen of the secretory pathway .
Temporal Effects in Laboratory Settings
It is known that D-(+)Glucuronic acid is a stable compound and its effects on cellular function are consistent over time .
Metabolic Pathways
D-(+)Glucuronic acid is involved in the glucuronic acid metabolism pathway . This pathway catalyzes the conversion of glucose to glucuronic acid, ascorbic acid, and pentoses, and also provides biosynthetic precursors (nucleotide sugars) to synthesize glycans .
Subcellular Localization
It is known that the enzyme UDP-glucuronate decarboxylase/UDP-xylose synthase (UXS1), which catalyzes the conversion of UDP-glucuronic acid to UDP-xylose, is localized within the lumen of the secretory pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido D-glucurónico se puede sintetizar mediante la oxidación de la glucosa. El grupo alcohol primario en el sexto carbono de la glucosa se oxida para formar un grupo carboxilo. Esto se puede lograr utilizando varios agentes oxidantes, como el ácido nítrico, o métodos enzimáticos que involucran la glucosa oxidasa .
Métodos de Producción Industrial: La producción industrial del ácido D-glucurónico generalmente implica la oxidación química o la biocatálisis. La oxidación química es el método más común, donde el almidón se oxida utilizando ácido nítrico concentrado y se hidroliza bajo alta presión . La biocatálisis, que utiliza enzimas o células completas, está ganando popularidad debido a su eficiencia y respeto al medio ambiente .
Tipos de Reacciones:
Oxidación: El ácido D-glucurónico puede sufrir una oxidación adicional para formar ácido glucárico.
Reducción: Se puede reducir para formar aldehído glucurónico.
Sustitución: Los grupos hidroxilo en el ácido D-glucurónico se pueden sustituir por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Ácido nítrico, glucosa oxidasa.
Reducción: Borohidruro de sodio.
Sustitución: Varios reactivos dependiendo de la sustitución deseada.
Productos Principales:
Oxidación: Ácido glucárico.
Reducción: Aldehído glucurónico.
Sustitución: Derivados con grupos hidroxilo sustituidos
Comparación Con Compuestos Similares
Galacturonic acid: Another uronic acid derived from galactose.
Glucaric acid: An oxidized form of D-Glucuronic acid.
Glucosiduronic acid: A synonym for D-Glucuronic acid.
Comparison:
Galacturonic acid: Similar in structure but derived from galactose instead of glucose. It is a key component of pectin in plant cell walls.
Glucaric acid: Formed by the further oxidation of D-Glucuronic acid. It has similar detoxification properties but is more oxidized.
Glucosiduronic acid: Essentially the same compound as D-Glucuronic acid, just another name for it.
D-Glucuronic acid is unique due to its widespread occurrence in both plants and animals and its crucial role in detoxification processes.
Propiedades
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894097 | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-16-5 | |
| Record name | D-Glucopyranuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucopyranuronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-glucuronic acid?
A1: The molecular formula of D-glucuronic acid is C6H10O7, and its molecular weight is 194.14 g/mol.
Q2: How does the structure of D-glucuronic acid relate to its function?
A2: D-glucuronic acid is a sugar acid derived from glucose. Its structure, featuring a carboxyl group at C-6, contributes to its acidic nature and its ability to form glycosidic bonds, which are essential for its role as a building block in various polysaccharides. []
Q3: What is the significance of the stereochemistry of D-glucuronic acid?
A3: The specific stereochemistry of D-glucuronic acid is crucial for its biological activity. Enzymes involved in its metabolism and incorporation into polysaccharides are highly specific for this stereoisomer. []
Q4: Does D-glucuronic acid exhibit any unique spectroscopic properties?
A4: Yes, D-glucuronic acid can be characterized using techniques like NMR spectroscopy. For example, 13C NMR spectroscopy played a key role in identifying the unique 3-O-sulfate group in the antithrombin binding site of heparin. []
Q5: What are the primary biological roles of D-glucuronic acid?
A5: D-glucuronic acid is involved in detoxification processes, acting as a conjugating agent to increase the water solubility of various substances, facilitating their elimination from the body. It is also a key component of several glycosaminoglycans (GAGs), contributing to their structural integrity and biological functions. [, , ]
Q6: How does D-glucuronic acid contribute to the properties of GAGs?
A6: D-glucuronic acid, along with its epimer L-iduronic acid, forms the backbone of several GAGs, including heparin, heparan sulfate, and chondroitin sulfate. The presence and arrangement of these uronic acids influence the flexibility, charge distribution, and biological activity of these molecules. []
Q7: Can you elaborate on the role of D-glucuronic acid in detoxification?
A7: In the liver, D-glucuronic acid participates in glucuronidation, a major detoxification pathway where it forms water-soluble conjugates with various substrates, including drugs, hormones, and bilirubin, facilitating their excretion in bile or urine. [, ]
Q8: Are there any specific enzymes involved in D-glucuronic acid metabolism?
A8: Yes, enzymes like UDP-glucuronosyltransferases (UGTs) are crucial for catalyzing the transfer of D-glucuronic acid from UDP-glucuronic acid to acceptor molecules during glucuronidation. [, ]
Q9: Does D-glucuronic acid have any applications in biomaterials?
A9: Research has explored the use of D-glucuronic acid in modifying biomaterials. For instance, D-glucuronic acid-coated chromium oxide nanoparticles have been synthesized and investigated for their biocompatibility and potential biomedical applications. []
Q10: What is the role of D-glucuronic acid in the biosynthesis of heparin?
A10: While D-glucuronic acid is a component of heparin, its epimer, L-iduronic acid, is more prevalent in the active regions of the molecule. D-glucuronic acid residues within heparin can be epimerized to L-iduronic acid by the enzyme glucuronyl C5-epimerase. []
Q11: Are there any known instances of bacterial enzymes utilizing D-glucuronic acid?
A11: Yes, research has identified a novel α-glucuronidase from Aspergillus niger that specifically hydrolyzes trehalose dicarboxylate, a disaccharide containing D-glucuronic acid. []
Q12: How does the stability of D-glucuronic acid impact its applications?
A12: The stability of D-glucuronic acid under various conditions is crucial for its applications. For instance, its stability in aqueous solutions at different pH levels is essential for its use in pharmaceutical formulations and biomaterials. [, , ]
Q13: Are there any known factors affecting the stability of D-glucuronic acid?
A13: The stability of D-glucuronic acid can be influenced by factors like pH, temperature, and the presence of enzymes. For example, acidic conditions can promote the hydrolysis of β-1-O-acyl glucuronides, which are conjugates of D-glucuronic acid with drugs. []
Q14: How does D-glucuronic acid interact with other materials in biological contexts?
A14: D-glucuronic acid's interactions with other molecules are often mediated by hydrogen bonding and ionic interactions, as seen in the binding of heparin and heparan sulfate to proteins. []
Q15: Have computational methods been applied to study D-glucuronic acid?
A15: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate the reaction mechanism of enzymes involved in D-glucuronic acid metabolism, such as UDP-D-apiose/UDP-D-xylose synthase. []
Q16: How do modifications to the D-glucuronic acid structure affect its activity?
A16: Modifications like sulfation at specific positions on the D-glucuronic acid unit within GAGs can significantly alter their binding affinity to proteins and influence their biological activity. [, ]
Q17: Can you provide an example of structure-activity relationship (SAR) studies related to D-glucuronic acid-containing molecules?
A17: Research on heparin-derived oligosaccharides has elucidated the importance of specific sulfation patterns on the D-glucuronic acid and glucosamine units for their binding affinity to antithrombin III and their anticoagulant activity. []
Q18: Is there any information available regarding the safety profile of D-glucuronic acid?
A18: Preclinical toxicological studies on D-glucuronic acid have been conducted, assessing its safety profile in animal models. These studies provide insights into its potential toxicity and effects on various organ systems. []
Q19: What are some of the key tools and resources used in D-glucuronic acid research?
A20: Research on D-glucuronic acid relies on techniques like chromatography (HPLC, GC), mass spectrometry, NMR spectroscopy, and enzymatic assays for isolation, characterization, and studying its metabolism. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


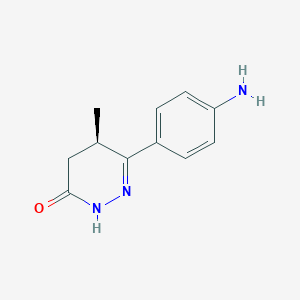

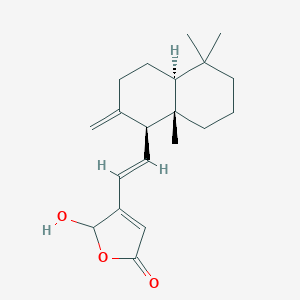



![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)



